molecular formula C15H15N3O4S2 B2425699 N-(2,3-dimethylphenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide CAS No. 946323-03-1

N-(2,3-dimethylphenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide

Cat. No. B2425699
CAS RN: 946323-03-1
M. Wt: 365.42
InChI Key: FYBLCRSOQXZKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide, also known as DMTS, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide is not fully understood. However, studies have suggested that it inhibits the activity of various enzymes and proteins involved in inflammation, cancer, and viral replication. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, this compound has been shown to inhibit the activity of reverse transcriptase, which is an enzyme involved in the replication of retroviruses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been shown to induce apoptosis in cancer cells, which leads to cell death. Additionally, this compound has been shown to inhibit the replication of viruses, which makes it a potential anti-viral agent.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have low toxicity in animal studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, this compound has been shown to have low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(2,3-dimethylphenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide. One direction is to further study its potential as an anti-inflammatory agent. Another direction is to study its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to study its effects. Finally, future research should focus on developing more efficient methods for synthesizing and administering this compound.

Synthesis Methods

N-(2,3-dimethylphenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide can be synthesized using various methods, including the reaction of 2,3-dimethylaniline with chlorosulfonic acid and subsequent reaction with sodium azide. Another method involves the reaction of 2,3-dimethylaniline with 2-chloro-1,3,2-benzodioxathiole-1,1-dioxide, followed by reaction with sodium azide. Both methods result in the formation of this compound as a white crystalline powder.

Scientific Research Applications

N-(2,3-dimethylphenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide has shown significant potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. Studies have shown that this compound inhibits the activity of inflammatory enzymes and cytokines, which makes it a potential therapeutic option for inflammatory diseases. Furthermore, this compound has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, this compound has been studied for its ability to inhibit the replication of viruses, including HIV and herpes simplex virus.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S2/c1-10-4-3-5-13(11(10)2)18-23(19,20)12-6-7-14-15(8-12)24(21,22)17-9-16-14/h3-9,18H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBLCRSOQXZKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC=NS3(=O)=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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